ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
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Overview
Description
Ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound featuring a benzoate ester linked to a purine derivative This compound is notable for its intricate structure, which includes multiple functional groups such as esters, imidazoles, and purines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and purine core, followed by the introduction of the benzyl and ester groups. Key steps may include:
Formation of the Imidazole Ring: This can be achieved through the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP).
Purine Synthesis: The purine core can be synthesized via cyclization reactions involving appropriate precursors.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the purine and ester moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohol or benzaldehyde derivatives .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activity can be explored for use as a biochemical probe or therapeutic agent.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves its interaction with specific molecular targets. The compound’s purine moiety suggests it may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The exact pathways and targets would require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester derivative of benzoic acid.
Benzyl imidazole: Contains the imidazole ring with a benzyl substituent.
Purine derivatives: Various purine-based compounds with different substituents.
Uniqueness
Ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H23N5O4 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 4-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate |
InChI |
InChI=1S/C25H23N5O4/c1-4-34-23(32)18-10-12-19(13-11-18)30-16(2)14-28-20-21(26-24(28)30)27(3)25(33)29(22(20)31)15-17-8-6-5-7-9-17/h5-14H,4,15H2,1-3H3 |
InChI Key |
MPPOQGQRHSVHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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